somatostatin, Trp(8)-
Description
8-D-Tryptophan-somatostatin (8-D-Trp-SST) is a synthetic analogue of native somatostatin-14, a cyclic tetradecapeptide hormone that regulates endocrine and exocrine secretions. The substitution of L-tryptophan with its D-isomer at position 8 enhances metabolic stability and receptor subtype selectivity, particularly for somatostatin receptor subtypes 2 (SSTR2) and 3 (SSTR3) .
Properties
CAS No. |
58976-46-8 |
|---|---|
Molecular Formula |
C70H100N18O19S2 |
Molecular Weight |
1561.8 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-13-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C70H100N18O19S2/c1-36(73)58(94)76-32-55(93)78-52-34-108-109-35-53(70(106)107)86-66(102)51(33-89)85-69(105)57(39(4)91)87-59(95)37(2)77-68(104)56(38(3)90)88-61(97)46(24-14-16-26-72)79-64(100)49(29-42-31-75-44-22-12-11-21-43(42)44)83-63(99)48(28-41-19-9-6-10-20-41)81-62(98)47(27-40-17-7-5-8-18-40)82-65(101)50(30-54(74)92)84-60(96)45(80-67(52)103)23-13-15-25-71/h5-12,17-22,31,36-39,45-53,56-57,75,89-91H,13-16,23-30,32-35,71-73H2,1-4H3,(H2,74,92)(H,76,94)(H,77,104)(H,78,93)(H,79,100)(H,80,103)(H,81,98)(H,82,101)(H,83,99)(H,84,96)(H,85,105)(H,86,102)(H,87,95)(H,88,97)(H,106,107)/t36-,37-,38+,39+,45-,46-,47-,48-,49+,50-,51-,52-,53-,56-,57-/m0/s1 |
InChI Key |
GETXRPJZGXATGS-ZJXUMKKLSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
sequence |
AGCKNFFWKTFTSC |
Synonyms |
(D-Tryp(8))SRIF-14 8-Trp-somatostatin 8-Trp-SRIF-14 8-Trp-SRIH 8-tryptophan-somatostatin somatostatin, Trp(8)- somatostatin, tryptophan(8)- SRIF-14, Trp(8)- SRIF-14, tryptophyl(8)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-D-tryptophan-somatostatin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of D-tryptophan at the eighth position is achieved through the use of protected amino acid derivatives and specific coupling reagents.
Industrial Production Methods: Industrial production of 8-D-tryptophan-somatostatin follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product formulation. The use of advanced technologies ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-D-tryptophan-somatostatin undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions, affecting the peptide’s stability and function.
Reduction: Reduction reactions can modify disulfide bonds within the peptide, altering its conformation.
Substitution: Substitution reactions can introduce different functional groups to the peptide, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various electrophilic reagents under mild conditions.
Major Products Formed: The major products formed from these reactions include modified peptides with altered stability, bioactivity, and receptor binding affinity.
Scientific Research Applications
8-D-tryptophan-somatostatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cellular processes and signaling pathways.
Medicine: Employed in the development of therapeutic agents for treating endocrine disorders, neurodegenerative diseases, and cancers.
Industry: Utilized in the production of diagnostic tools and imaging agents for medical applications.
Mechanism of Action
The mechanism of action of 8-D-tryptophan-somatostatin involves binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. Upon binding, the compound inhibits the release of various hormones and neurotransmitters, modulating physiological processes such as hormone secretion, cell proliferation, and neurotransmission. The presence of D-tryptophan enhances the peptide’s stability and receptor binding affinity, leading to prolonged biological effects.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₇₆H₁₀₄N₁₈O₁₉S₂ (CAS: 58976-46-8) or C₇₂H₉₈N₁₆O₁₇S₂ (CAS: 72541-25-4) depending on additional modifications .
- Structure : Cyclic peptide backbone with a disulfide bridge between cysteine residues, incorporating D-tryptophan at position 8 .
- Receptor Affinity : Exhibits an IC₅₀ of 1.1 nM for SSTR2, demonstrating high selectivity .
Comparison with Similar Somatostatin Analogues
Octreotide
Octreotide (fCFwKTCT, with D-Phe¹ and D-Trp⁸) is a cyclic 8-residue analogue.
[L-Msa⁷_D-Trp⁸]-SRIF Analogues
These linear 14-residue analogues incorporate methylsulfonylalanine (Msa) at position 7 and D-Trp⁸.
[L-Tmp⁷_D-Trp⁸]-SRIF (Analog 56)
A tetradecapeptide with trimethylphenylalanine (Tmp) at position 5.
[DfP⁶_D-Trp⁸]-SRIF (Analog 60)
Features difluorophenylalanine (DfP) at position 4.
- Receptor Selectivity : Dual SSTR2/SSTR5 activity (Ki = 0.3 nM and 2.1 nM, respectively) .
- Limitation : Lower synthetic yield (0.08 g) due to steric hindrance from fluorinated residues .
Data Table: Comparative Analysis of Key Analogues
*Note: The Ki value of 0.0 nM for 8-D-Trp-SST in may represent a data entry error; further validation is required.
Research Findings and Mechanistic Insights
Stability and Metabolic Resistance
Biological Activity
8-D-Tryptophan-somatostatin is a synthetic analog of somatostatin, a peptide hormone that plays a critical role in regulating various physiological processes, including hormone secretion and cell proliferation. This compound has garnered attention for its potential therapeutic applications, particularly in the context of endocrine disorders and cancer treatment. This article provides an in-depth exploration of the biological activity of 8-D-tryptophan-somatostatin, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The incorporation of D-tryptophan at position 8 in somatostatin enhances the metabolic stability and receptor binding affinity of the peptide. The synthesis of this compound typically involves solid-phase peptide synthesis techniques, which allow for precise control over the incorporation of amino acid residues. Recent studies have highlighted the successful synthesis of various selenium-containing peptides, including 8-D-tryptophan-somatostatin, showcasing its potential for further research in drug development and protein engineering .
Somatostatin and its analogs exert their effects through binding to specific somatostatin receptors (SSTRs), which are G protein-coupled receptors (GPCRs). The interaction between 8-D-tryptophan-somatostatin and SSTRs leads to a cascade of intracellular signaling events that inhibit hormone secretion, modulate neurotransmitter release, and influence cell proliferation. Notably, the W-K motif (Trp8-Lys9) in somatostatin analogs has been identified as crucial for stabilizing the binding pocket of SSTRs .
Biological Activity
Inhibition of Hormone Secretion:
8-D-Tryptophan-somatostatin has been shown to effectively inhibit the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in various experimental models. For instance, studies indicate that this analog can reduce plasma IGF-1 levels significantly compared to traditional somatostatin treatments .
Cell Proliferation:
Research has demonstrated that 8-D-tryptophan-somatostatin can suppress the proliferation of tumor cells expressing SSTRs. This property is particularly relevant in the context of pituitary adenomas and neuroendocrine tumors, where somatostatin analogs are used therapeutically to control tumor growth .
Neuroprotective Effects:
In addition to its endocrine effects, 8-D-tryptophan-somatostatin has been investigated for its neuroprotective properties. Studies suggest that it may mitigate cognitive deficits associated with neurodegenerative conditions by modulating neurotransmitter systems and reducing excitotoxicity .
Case Studies
Several case studies have explored the therapeutic potential of 8-D-tryptophan-somatostatin:
-
Acromegaly Treatment:
A clinical trial involving patients with acromegaly demonstrated that treatment with 8-D-tryptophan-somatostatin resulted in significant reductions in GH levels and tumor size, highlighting its efficacy as a therapeutic agent . -
Neurodegenerative Disorders:
In animal models of Alzheimer's disease, administration of 8-D-tryptophan-somatostatin was associated with improved cognitive function and reduced amyloid plaque formation, suggesting a role in neuroprotection .
Comparative Analysis
| Property | 8-D-Tryptophan-Somatostatin | Traditional Somatostatin |
|---|---|---|
| Binding Affinity | Higher affinity for SSTRs | Moderate affinity |
| Metabolic Stability | Enhanced stability | Less stable |
| Hormonal Inhibition | Significant reduction in GH/IGF-1 | Moderate reduction |
| Therapeutic Applications | Acromegaly, neuroprotection | Various endocrine disorders |
Q & A
Q. What methodologies are recommended for the structural characterization of 8-D-tryptophan-somatostatin?
To confirm the molecular structure, researchers should use high-resolution mass spectrometry (HRMS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to resolve stereochemical configurations. Peptide sequencing via Edman degradation or tandem mass spectrometry (MS/MS) is critical for verifying the D-tryptophan substitution at position 8. Cross-referencing with synthetic standards and databases like NIST Chemistry WebBook ensures accuracy .
Q. How can researchers optimize synthesis protocols for 8-D-tryptophan-somatostatin?
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include:
- Using D-tryptophan in the coupling step at position 8 to maintain stereochemistry.
- Monitoring coupling efficiency via Kaiser tests or HPLC.
- Cleaving and deprotecting the peptide with trifluoroacetic acid (TFA) while minimizing side reactions.
Post-synthesis, reverse-phase HPLC (RP-HPLC) with C18 columns and trifluoroacetic acid/acetonitrile gradients ensures purity (>95%) .
Q. What analytical techniques are suitable for assessing purity and stability?
RP-HPLC (UV detection at 280 nm) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS are standard. For stability studies under physiological conditions (e.g., pH 7.4 buffer), incubate samples at 37°C and analyze degradation products over time using LC-MS. Compare results against stability benchmarks for somatostatin analogs .
Advanced Research Questions
Q. How should experimental designs address contradictory in vitro vs. in vivo efficacy data for 8-D-tryptophan-somatostatin?
Contradictions often arise from differences in bioavailability or receptor binding kinetics. Mitigate this by:
- Conducting parallel in vitro (cell-based receptor assays) and in vivo (rodent pharmacokinetic/pharmacodynamic studies) experiments.
- Using radiolabeled (e.g., 125I) analogs to quantify receptor occupancy and tissue distribution.
- Applying statistical models (e.g., mixed-effects regression) to account for interspecies variability and small sample sizes .
Q. What strategies resolve pH-dependent stability contradictions in formulation studies?
If stability data conflict (e.g., optimal pH for peptide vs. excipient compatibility), employ a Design of Experiments (DoE) approach. Test formulations across pH gradients (6.0–8.5) with accelerated stability testing (40°C/75% RH). Use Fourier-transform infrared spectroscopy (FTIR) to monitor structural integrity and dynamic light scattering (DLS) for aggregation. Prioritize pH 7.4 buffers with stabilizers like trehalose or cyclodextrins .
Q. How can researchers validate receptor binding specificity across species?
Cross-species variability in somatostatin receptor subtypes (SSTR1–5) requires:
- Radioligand displacement assays using transfected cell lines expressing human, rat, or mouse SSTRs.
- Computational docking simulations (e.g., AutoDock Vina) to predict binding affinities.
- In vivo positron emission tomography (PET) imaging with gallium-68-labeled analogs to confirm target engagement .
Q. What ethical and statistical considerations apply to animal studies with 8-D-tryptophan-somatostatin?
Q. How should contradictory data from receptor internalization assays be interpreted?
Conflicting internalization rates (e.g., rapid vs. delayed) may reflect assay conditions. Standardize protocols by:
- Using bioluminescence resonance energy transfer (BRET) for real-time monitoring.
- Controlling temperature (4°C vs. 37°C) to distinguish passive vs. active uptake.
- Replicating experiments in primary cell cultures and immortalized lines .
Methodological Guidance
9. Designing dose-response studies for 8-D-tryptophan-somatostatin:
- Use logarithmic dosing (e.g., 0.1–100 nM) in triplicate.
- Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC50/IC50.
- Include negative controls (vehicle) and reference analogs (e.g., octreotide) .
10. Addressing variability in pharmacokinetic data:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
